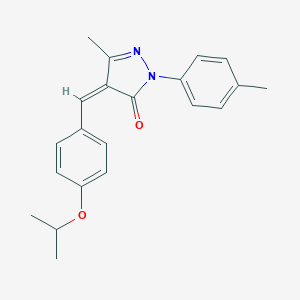![molecular formula C26H22ClFN2OS B308391 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308391.png)
5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用机制
The mechanism of action of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. It is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, activation of AMP-activated protein kinase, and inhibition of histone deacetylases. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound this compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose and lipid metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several potential future directions for the scientific research of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
合成方法
The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been achieved by several methods, including the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and subsequent cyclization of the resulting intermediate. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of ethanol and subsequent cyclization of the resulting intermediate. These methods have been optimized to obtain high yield and purity of the compound.
科学研究应用
The compound 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and the results have shown promising therapeutic potential.
属性
分子式 |
C26H22ClFN2OS |
|---|---|
分子量 |
465 g/mol |
IUPAC 名称 |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClFN2OS/c1-15-8-16(2)11-19(10-15)29-26-30(20-12-17(3)9-18(4)13-20)25(31)24(32-26)14-21-22(27)6-5-7-23(21)28/h5-14H,1-4H3/b24-14-,29-26? |
InChI 键 |
CGDQTWBMWGPQDT-LADBVJPCSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2)C4=CC(=CC(=C4)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Fluorobenzyl 6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308313.png)
![1-[3-(butylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308315.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308318.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)